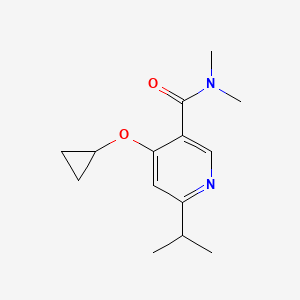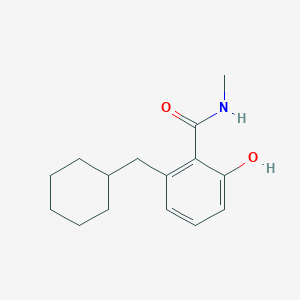
2-Chloro-3-fluoro-5-isocyanatopyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-3-fluoro-5-isocyanatopyridine is a heterocyclic organic compound that contains both chlorine and fluorine atoms attached to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-fluoro-5-isocyanatopyridine typically involves the introduction of chlorine, fluorine, and isocyanate groups onto a pyridine ring. One common method is the reaction of 2-chloro-3-fluoropyridine with phosgene to introduce the isocyanate group. The reaction is usually carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to handle hazardous reagents like phosgene safely.
Análisis De Reacciones Químicas
Types of Reactions: 2-Chloro-3-fluoro-5-isocyanatopyridine can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Electrophilic addition: The isocyanate group can react with nucleophiles to form ureas or carbamates.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.
Electrophilic addition: Alcohols or amines in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution reactions: Formation of substituted pyridines.
Addition reactions: Formation of ureas, carbamates, or other derivatives.
Oxidation/reduction: Formation of oxidized or reduced pyridine derivatives.
Aplicaciones Científicas De Investigación
2-Chloro-3-fluoro-5-isocyanatopyridine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-Chloro-3-fluoro-5-isocyanatopyridine depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The isocyanate group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function. The chlorine and fluorine atoms can also influence the compound’s reactivity and binding affinity.
Comparación Con Compuestos Similares
- 2-Chloro-5-isocyanatopyridine
- 3-Fluoro-5-isocyanatopyridine
- 2-Chloro-3-fluoropyridine
Comparison: 2-Chloro-3-fluoro-5-isocyanatopyridine is unique due to the presence of both chlorine and fluorine atoms on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. Compared to 2-Chloro-5-isocyanatopyridine, the additional fluorine atom in this compound can enhance its electron-withdrawing effects, potentially leading to different reactivity patterns and biological interactions.
Propiedades
Fórmula molecular |
C6H2ClFN2O |
|---|---|
Peso molecular |
172.54 g/mol |
Nombre IUPAC |
2-chloro-3-fluoro-5-isocyanatopyridine |
InChI |
InChI=1S/C6H2ClFN2O/c7-6-5(8)1-4(2-9-6)10-3-11/h1-2H |
Clave InChI |
DIHQKTNZRDMWHY-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC(=C1F)Cl)N=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


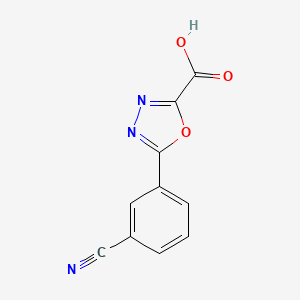
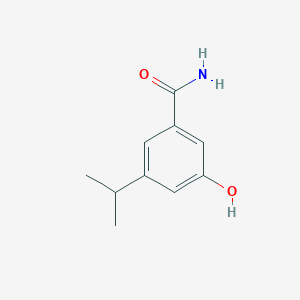
![[2,6-Bis(trifluoromethyl)pyridin-4-YL]acetic acid](/img/structure/B14845028.png)
![[2-(Benzylamino)pyrimidin-5-YL]boronic acid](/img/structure/B14845033.png)

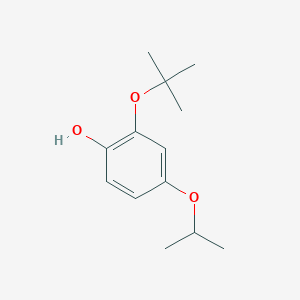
![2-(4-Bromophenyl)-4H-benzo[G]chromen-4-one](/img/structure/B14845044.png)


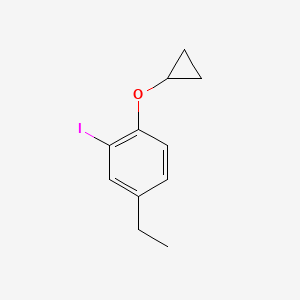
![[1,3]Dioxolo[4,5-B]pyridin-6-ylacetic acid](/img/structure/B14845084.png)
